5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine
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Overview
Description
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
It is plausible that it may interact with its targets (potentially cdks) in a manner similar to other cdk inhibitors, which typically bind to the atp-binding pocket of the kinase, inhibiting its activity and leading to cell cycle arrest .
Biochemical Pathways
Given the potential target of cdks, it is likely that the compound affects pathways related to cell cycle regulation and transcription .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
If the compound acts as a cdk inhibitor, it could potentially lead to cell cycle arrest and reduced proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-(trifluoromethyl)aniline with 2,4-dichloropyrimidine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The nitration step can be carried out using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields. The choice of solvents and reagents may also be optimized to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine, while substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)pyrimidine-2,4-diamine
- N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives
Uniqueness
5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is unique due to the presence of both a nitro group and a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZFERVAIVHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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